N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide
Overview
Description
N-[4-(N’-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide is a chemical compound with the molecular formula C9H18N4O2 . It is offered by various chemical suppliers for research needs .
Molecular Structure Analysis
The molecular structure of N-[4-(N’-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide consists of 9 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . For a detailed structural analysis, it would be best to use a molecular modeling software or consult a structural chemist.Scientific Research Applications
Advanced Oxidation Processes for Environmental Decontamination
Advanced oxidation processes (AOPs) have been extensively studied for the degradation of various recalcitrant compounds in the environment, including acetaminophen. AOPs lead to the generation of various by-products, mechanisms, and kinetics. The degradation pathway of acetaminophen, involving AOPs, matches with the proposed pathways and frequent by-products observed in environmental studies. This suggests the potential of AOPs in enhancing the degradation efficiency of compounds similar to acetaminophen, thereby contributing to environmental decontamination efforts (Qutob et al., 2022).
Pharmacological and Toxicological Profiles
The pharmacological and toxicological profiles of acetamide and its derivatives, including N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide, have been extensively reviewed. These profiles are crucial for understanding the biological consequences of exposure to these compounds, reflecting their commercial importance and potential therapeutic uses. The review highlights the qualitative and quantitative variations in biological responses among these chemicals, underscoring the importance of detailed evaluation in the context of therapeutic applications and environmental toxicology (Kennedy, 2001).
Role in Depression Treatment
Research into AMPA receptor agonists, including compounds related to this compound, has shown promise for depression treatment. These studies highlight the potential of AMPA agonists to exert rapid antidepressant effects with fewer side effects compared to traditional treatments. The exploration of AMPA receptor agonists is gaining attention as a promising direction for developing novel antidepressants, indicating a potential application of related compounds in mental health therapy (Yang et al., 2012).
Analgesic and Anti-inflammatory Properties
The analgesic effects of acetaminophen, a compound related to this compound, have been well-documented, with a focus on novel mechanisms of action. Studies suggest that the metabolization of acetaminophen to AM404 and its action on specific receptors in the brain and spinal cord contribute to its analgesic properties. This understanding opens avenues for the use of related compounds in pain management, highlighting the importance of exploring the full range of biological activities and potential therapeutic applications (Ohashi & Kohno, 2020).
Properties
IUPAC Name |
N-[4-[(Z)-N'-hydroxycarbamimidoyl]-1-methylpiperidin-4-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O2/c1-7(14)11-9(8(10)12-15)3-5-13(2)6-4-9/h15H,3-6H2,1-2H3,(H2,10,12)(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACHJLNJAIQDKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)C)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1(CCN(CC1)C)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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